molecular formula C22H26N2O B15082531 2-Phenyl-3-(3-quinuclidinylamino)propiophenone CAS No. 31842-23-6

2-Phenyl-3-(3-quinuclidinylamino)propiophenone

Cat. No.: B15082531
CAS No.: 31842-23-6
M. Wt: 334.5 g/mol
InChI Key: DDLAHAHXSPIZQL-UHFFFAOYSA-N
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Description

3-(1-azabicyclo[222]oct-3-ylamino)-1,2-diphenyl-1-propanone is a complex organic compound featuring a bicyclic structure with significant potential in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for high affinity binding to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azabicyclo[2.2.2]oct-3-ylamino
  • 2-Azabicyclo[3.2.1]octane

Uniqueness

Compared to similar compounds, 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone stands out due to its unique bicyclic structure and the presence of diphenyl groups.

Properties

CAS No.

31842-23-6

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-ylamino)-1,2-diphenylpropan-1-one

InChI

InChI=1S/C22H26N2O/c25-22(19-9-5-2-6-10-19)20(17-7-3-1-4-8-17)15-23-21-16-24-13-11-18(21)12-14-24/h1-10,18,20-21,23H,11-16H2

InChI Key

DDLAHAHXSPIZQL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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